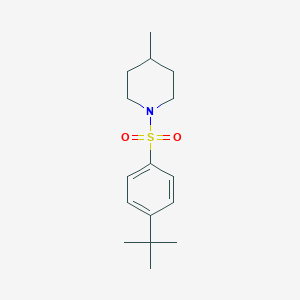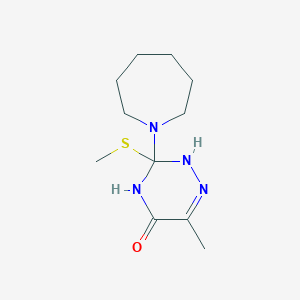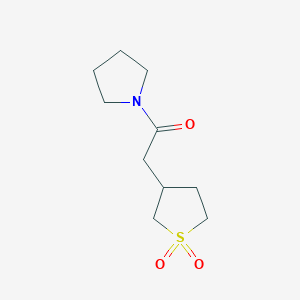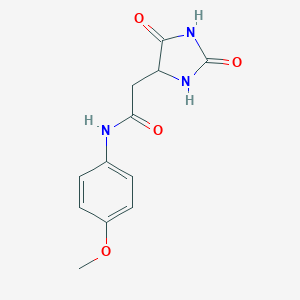![molecular formula C16H25N3O4S B241687 (5-methyl-2-propan-2-ylcyclohexyl) 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B241687.png)
(5-methyl-2-propan-2-ylcyclohexyl) 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-methyl-2-propan-2-ylcyclohexyl) 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate is a chemical compound that has been extensively studied in scientific research. It is commonly used as a reagent in organic chemistry and has shown promise in various biochemical and physiological applications.
Wirkmechanismus
The mechanism of action of (5-methyl-2-propan-2-ylcyclohexyl) 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that (5-methyl-2-propan-2-ylcyclohexyl) 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate has a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5-methyl-2-propan-2-ylcyclohexyl) 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate in lab experiments is its high selectivity for certain cells and tissues. This makes it an ideal candidate for targeted drug delivery systems. However, one limitation is that it can be difficult to synthesize and purify, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for research on (5-methyl-2-propan-2-ylcyclohexyl) 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate. One area of interest is its potential as a treatment for inflammatory bowel disease. It may also have applications in the treatment of cancer and other inflammatory conditions. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, (5-methyl-2-propan-2-ylcyclohexyl) 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate is a promising compound that has shown potential in various scientific research applications. Its high selectivity and potential therapeutic benefits make it an interesting area of study for future research.
Synthesemethoden
The synthesis of (5-methyl-2-propan-2-ylcyclohexyl) 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate involves the reaction of 2-(3,5-dioxo-2H-1,2,4-triazin-6-ylsulfanyl)propanoic acid with 5-methyl-2-propan-2-ylcyclohexanol in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
(5-methyl-2-propan-2-ylcyclohexyl) 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate has been used in various scientific research applications. It has been studied as a potential drug delivery system due to its ability to selectively target certain cells and tissues. It has also been investigated for its anti-inflammatory and anti-cancer properties.
Eigenschaften
Produktname |
(5-methyl-2-propan-2-ylcyclohexyl) 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate |
|---|---|
Molekularformel |
C16H25N3O4S |
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate |
InChI |
InChI=1S/C16H25N3O4S/c1-8(2)11-6-5-9(3)7-12(11)23-15(21)10(4)24-14-13(20)17-16(22)19-18-14/h8-12H,5-7H2,1-4H3,(H2,17,19,20,22) |
InChI-Schlüssel |
UXEDYYWVDVLBNH-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(C1)OC(=O)C(C)SC2=NNC(=O)NC2=O)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)OC(=O)C(C)SC2=NNC(=O)NC2=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one](/img/structure/B241611.png)





![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B241629.png)


![3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide](/img/structure/B241637.png)

